![molecular formula C25H31N5O2 B264248 2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B264248.png)
2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and development. This compound is known for its unique chemical structure and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its potential applications in certain research fields.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of new drugs with similar chemical structures. Additionally, further research is needed to determine the potential limitations and side effects of this compound in lab experiments.
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its unique chemical structure and potential therapeutic effects make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesemethoden
The synthesis of 2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide involves several steps. The first step involves the synthesis of 5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-ol, which is then converted to 5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-amine. The amine is then reacted with 1-(3-methylphenyl)piperazine and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has potential applications in various scientific research fields. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the mechanisms of action of certain drugs.
Eigenschaften
Molekularformel |
C25H31N5O2 |
---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
2-[4-(5-cyano-3,3,8-trimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H31N5O2/c1-17-6-5-7-19(12-17)28-23(31)15-29-8-10-30(11-9-29)24-21(14-26)20-13-25(3,4)32-16-22(20)18(2)27-24/h5-7,12H,8-11,13,15-16H2,1-4H3,(H,28,31) |
InChI-Schlüssel |
ZRRQGLIAJCBMOE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=NC(=C4COC(CC4=C3C#N)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=NC(=C4COC(CC4=C3C#N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.